molecular formula C8H11ClN2O B12955565 1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine

1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine

Cat. No.: B12955565
M. Wt: 186.64 g/mol
InChI Key: WXZYHEPETACLHM-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5th position and a methoxy group at the 2nd position of the pyridine ring, along with a methylmethanamine group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-methoxypyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of the methylmethanamine group.

    (2-Chloro-5-methylpyridin-3-yl)methanol: Similar structure with a methyl group at the 5th position instead of a methoxy group.

    (5-Methoxypyridin-3-yl)methanol: Lacks the chloro group at the 5th position.

Uniqueness

1-(5-Chloro-2-methoxypyridin-3-yl)-N-methylmethanamine is unique due to the combination of its chloro, methoxy, and methylmethanamine groups. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

1-(5-chloro-2-methoxypyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C8H11ClN2O/c1-10-4-6-3-7(9)5-11-8(6)12-2/h3,5,10H,4H2,1-2H3

InChI Key

WXZYHEPETACLHM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=CC(=C1)Cl)OC

Origin of Product

United States

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